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molecular formula C10H15N3O B8652297 2-Cyano-5-(dimethylamino)-N,N-dimethylpenta-2,4-dienamide CAS No. 139272-26-7

2-Cyano-5-(dimethylamino)-N,N-dimethylpenta-2,4-dienamide

Cat. No. B8652297
M. Wt: 193.25 g/mol
InChI Key: ZXAWDCZKJUDEOH-UHFFFAOYSA-N
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Patent
US05206372

Procedure details

3-Dimethylaminoacrolein (25 g, 0.25 mol) and cyanoacetic acid N,N-dimethylamide (28 g, 0.25 mol) were dissolved in toluene (250 ml) and piperidine (1 ml) and acetic acid (2.5 ml) were then added. The solution was heated under reflux in a water separator until no more water was formed (about 2 hours). The solution was then filtered and reduced to about 100 ml. On cooling, crystals formed which were filtered off under suction and dried to give 34 g 1-cyano-1- dimethylaminocarbonyl-4-dimethylamino-1,3-butadiene as yellow-brown crystals, m.pt. 149°-150° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH:3]=[CH:4][CH:5]=O.[CH3:8][N:9]([CH3:15])[C:10](=[O:14])[CH2:11][C:12]#[N:13].N1CCCCC1.C(O)(=O)C>C1(C)C=CC=CC=1.O>[C:12]([C:11]([C:10]([N:9]([CH3:15])[CH3:8])=[O:14])=[CH:5][CH:4]=[CH:3][N:2]([CH3:7])[CH3:1])#[N:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CN(C=CC=O)C
Name
Quantity
28 g
Type
reactant
Smiles
CN(C(CC#N)=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
CUSTOM
Type
CUSTOM
Details
was formed (about 2 hours)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
crystals formed which
FILTRATION
Type
FILTRATION
Details
were filtered off under suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(=CC=CN(C)C)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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